

Synthesis and Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III): A Technical Guide

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Compound of Interest

Compound Name: 1-Methylimidazolium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid **1-methylimidazolium** tetrachlorobismuthate(III), $[\text{C}_2\text{H}_5\text{N}_2][\text{BiCl}_4]$. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting the expected quantitative data in a clear and accessible format. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the applications of bismuth-based ionic liquids.

Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)

The synthesis of **1-methylimidazolium** tetrachlorobismuthate(III) is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole to produce the **1-methylimidazolium** cation with a halide counter-ion, commonly chloride. The second step is an anion metathesis reaction where the halide is exchanged for the tetrachlorobismuthate(III) anion.

Step 1: Synthesis of 1-Methylimidazolium Chloride ($[\text{C}_2\text{H}_5\text{N}_2]\text{Cl}$)

The synthesis of the precursor, **1-methylimidazolium** chloride, can be performed by the direct reaction of 1-methylimidazole with a chlorinating agent. A common and straightforward method involves the use of an alkyl chloride, such as chlorobutane, in a suitable solvent.^{[1][2][3]}

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane in a solvent such as acetonitrile or toluene.^{[1][4]}
- Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.^{[2][4]}
- After the reaction is complete, cool the mixture to room temperature. The product, **1-methylimidazolium** chloride, will often precipitate or form a separate liquid phase.
- Isolate the product by decantation or filtration.
- Wash the crude product multiple times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.^{[4][5]}
- Dry the purified **1-methylimidazolium** chloride under vacuum to remove any residual solvent.

Quantitative Data for Synthesis of $[C_2H_5N_2]Cl$:

Parameter	Value	Reference
Molar Ratio (1-methylimidazole:1-chlorobutane)	1 : 1.1	[1]
Solvent	Toluene or Acetonitrile	[1][4]
Reaction Temperature	Reflux (approx. 110 °C for Toluene)	[1]
Reaction Time	24 - 48 hours	[1][4]
Typical Yield	>90%	[1]

Step 2: Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)

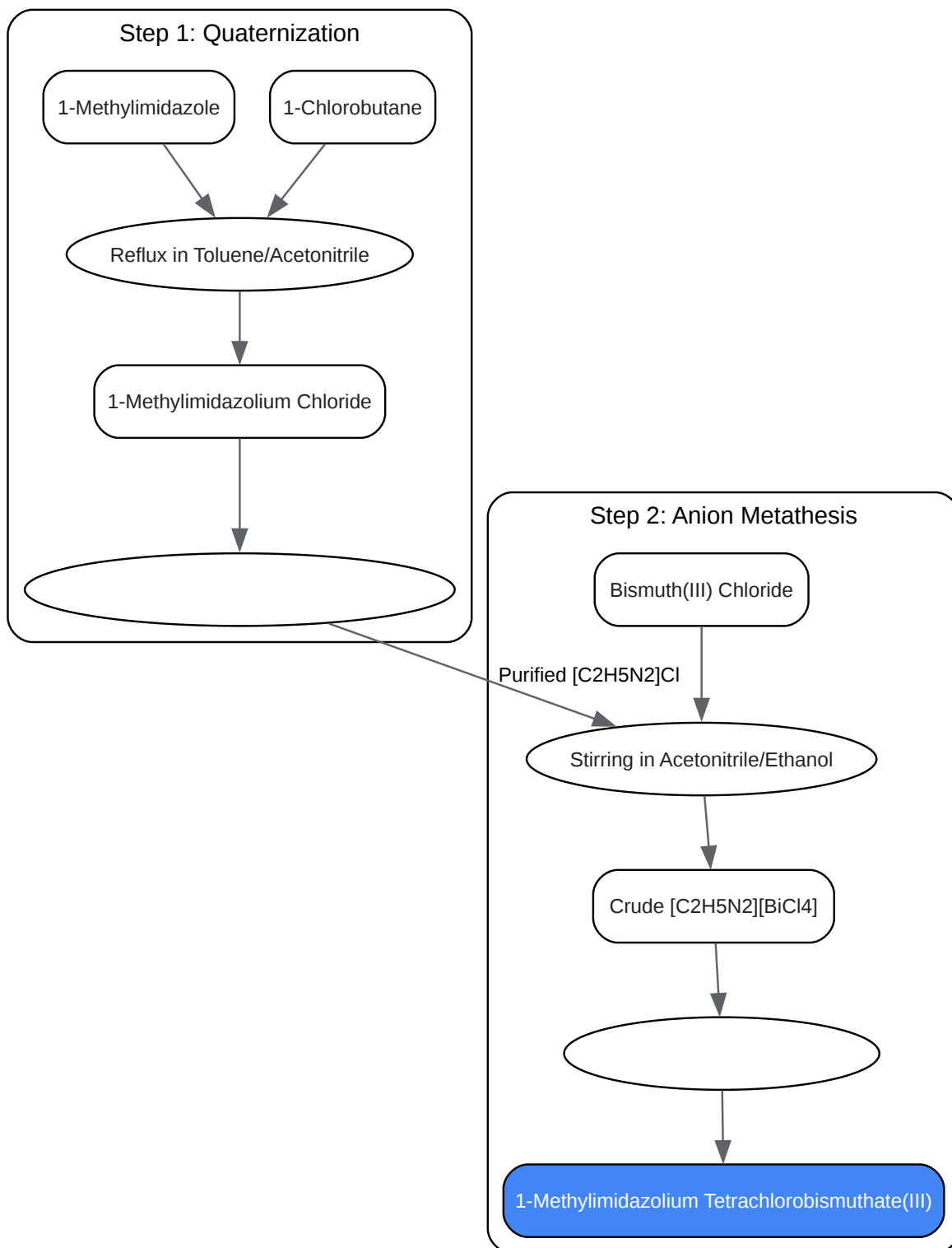
The final product is synthesized by reacting the prepared **1-methylimidazolium** chloride with a bismuth(III) salt, typically bismuth(III) chloride (BiCl_3), in an appropriate solvent.

Experimental Protocol:

- Dissolve equimolar amounts of **1-methylimidazolium** chloride and bismuth(III) chloride in a suitable solvent, such as acetonitrile or ethanol.
- Stir the mixture at room temperature for several hours.
- The product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
- Recrystallize the crude product from a suitable solvent to obtain purified **1-methylimidazolium** tetrachlorobismuthate(III).

Logical Workflow for Synthesis:

Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)

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Caption: Workflow for the two-step synthesis of the target compound.

Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III)

A suite of analytical techniques is employed to confirm the structure, purity, and properties of the synthesized **1-methylimidazolium** tetrachlorobismuthate(III).

Crystallographic Characterization

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the ionic liquid.

Experimental Protocol:

- Grow suitable single crystals of the compound, for example, by slow evaporation of a saturated solution.
- Mount a crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).
- Solve and refine the crystal structure using appropriate software.

Crystallographic Data:

Parameter	Value
Chemical Formula	C ₄ H ₇ BiCl ₄ N ₂
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	11.1534(12)
b (Å)	12.9635(14)
c (Å)	7.2856(8)
β (°)	94.319(2)

Data obtained from the work of Williams et al.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the molecular structure of the cation and the overall composition of the ionic liquid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are used to characterize the **1-methylimidazolium** cation.

Experimental Protocol:

- Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Record the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer.
- Reference the chemical shifts to an internal standard (e.g., TMS).

Expected NMR Data for the **1-Methylimidazolium** Cation:

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~9.0 - 9.5	singlet	N-CH-N (C2-H)
^1H	~7.6 - 7.8	multiplet	N-CH=CH-N (C4-H, C5-H)
^1H	~3.8 - 4.0	singlet	N-CH ₃
^{13}C	~136	singlet	C2
^{13}C	~123	singlet	C4
^{13}C	~121	singlet	C5
^{13}C	~36	singlet	N-CH ₃

Note: Exact chemical shifts can vary depending on the solvent and the influence of the anion.

[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule.

Experimental Protocol:

- Acquire the FTIR spectrum of the sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.
- Record the spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm^{-1}).

Expected FTIR Data for the **1-Methylimidazolium** Cation:

Wavenumber (cm^{-1})	Assignment
~3150	C-H stretching (imidazolium ring)
~3000	C-H stretching (methyl group)
~1570	C=N stretching (imidazolium ring)
~1170	Ring stretching

Note: The spectrum will also contain bands corresponding to the Bi-Cl vibrations of the tetrachlorobismuthate(III) anion, typically in the far-infrared region.[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the ionic liquid.

Experimental Protocol:

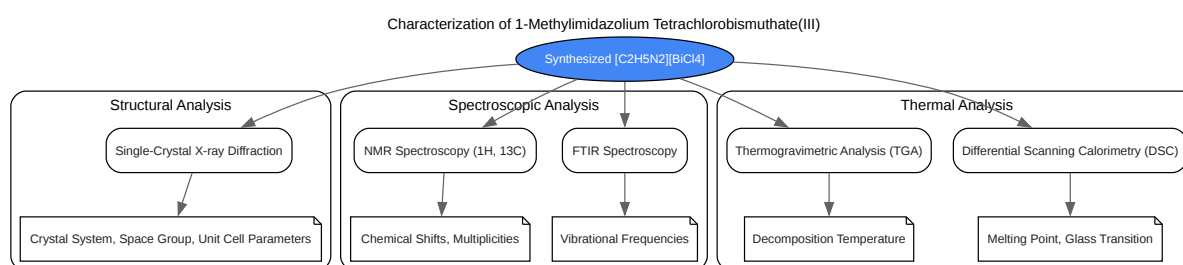
- For TGA, place a small amount of the sample in a TGA pan and heat it under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 $^{\circ}\text{C}/\text{min}$).

- For DSC, seal a small amount of the sample in a DSC pan and subject it to a programmed heating and cooling cycle to determine melting points, glass transitions, and other phase changes.^{[15][16][17]}

Expected Thermal Properties:

Parameter	Expected Behavior
Decomposition Temperature (TGA)	Imidazolium halides typically show decomposition temperatures in the range of 200-300 °C. The tetrachlorobismuthate salt is expected to have comparable or slightly lower thermal stability. ^{[4][18][19]}
Phase Transitions (DSC)	The compound is expected to exhibit a melting point. A glass transition may also be observed depending on the cooling rate.

Characterization Workflow:



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Caption: Workflow illustrating the characterization techniques.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **1-methylimidazolium** tetrachlorobismuthate(III). The presented experimental protocols and expected data serve as a practical resource for researchers. The unique properties of this and similar bismuth-based ionic liquids may offer new opportunities in catalysis, materials science, and as active pharmaceutical ingredients, warranting further investigation.

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